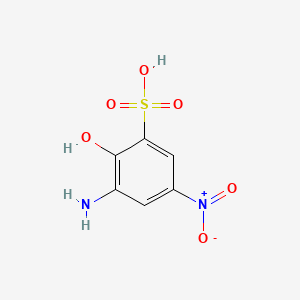

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Beschreibung

Historical Context and Development

The development of this compound traces its origins to the late nineteenth and early twentieth centuries, coinciding with significant advances in aromatic chemistry and synthetic organic compound research. The compound emerged as part of broader investigations into nitrobenzenesulfonic acid derivatives, which gained prominence due to their utility in dye synthesis and analytical applications. The historical significance of this compound is closely linked to the development of synthetic methodologies for aromatic sulfonation and nitration reactions, processes that became fundamental to modern organic chemistry.

Early research into similar nitrobenzenesulfonic acid compounds demonstrated their potential as analytical reagents and synthetic intermediates. The work conducted during this period established the foundational understanding of how multiple functional groups on aromatic rings interact and influence reactivity patterns. These historical developments laid the groundwork for contemporary applications of this compound in various industrial processes.

The compound's development was particularly influenced by advancements in analytical chemistry, where nitrobenzenesulfonic acid derivatives proved valuable as reagents for the determination of amines and other nitrogen-containing compounds. This analytical utility contributed to the compound's recognition as an important chemical tool and spurred further research into its synthetic preparation and applications.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its unique combination of functional groups and resulting chemical properties. The presence of both electron-donating groups (amino and hydroxyl) and electron-withdrawing groups (nitro and sulfonic acid) on the same aromatic ring creates a complex electronic environment that influences reactivity patterns and molecular interactions.

The compound serves as an excellent model system for studying the effects of multiple substituents on aromatic reactivity. The strategic positioning of these functional groups enables various types of chemical transformations, including nucleophilic substitution reactions, reduction processes, and coupling reactions. The amino group can participate in diazotization reactions, while the nitro group provides opportunities for reduction to generate additional amino functionality.

In synthetic organic chemistry, this compound functions as a versatile intermediate that can be transformed into numerous derivatives through selective modification of its functional groups. The hydroxyl group enables ether and ester formation, while the sulfonic acid group provides opportunities for salt formation and further derivatization. These transformation possibilities make the compound valuable for accessing complex molecular architectures in pharmaceutical and materials chemistry applications.

The compound's significance extends to its role as a coupling agent in azo dye synthesis, where it can participate in electrophilic aromatic substitution reactions to form colored products. This reactivity pattern has made it an important component in the development of various synthetic dyes and pigments used across multiple industries.

Nomenclature and Structural Classification

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for aromatic compounds with multiple substituents. The compound is known by several synonyms that emphasize different aspects of its structure and properties.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 96-67-3 |

| Molecular Formula | C₆H₆N₂O₆S |

| Molecular Weight | 234.19 grams per mole |

| European Inventory of Existing Commercial Chemical Substances Number | 202-523-1 |

The structural classification of this compound places it within the category of nitroaminophenolsulfonic acids, a specialized class of aromatic compounds characterized by the simultaneous presence of nitro, amino, phenolic, and sulfonic acid functionalities. The compound exists in a monohydrate form, which incorporates one molecule of water into its crystal structure, contributing to its stability and solubility characteristics.

Alternative nomenclature systems refer to this compound as 2-amino-4-nitrophenol-6-sulfonic acid, 4-nitro-2-aminophenol-6-sulfonic acid, and 6-amino-4-nitro-1-phenol-2-sulfonic acid, depending on the numbering convention employed. These various naming systems reflect different approaches to identifying the principal functional group and establishing the numbering sequence for the aromatic ring substituents.

The structural representation can be expressed through various chemical notation systems:

| Notation System | Representation |

|---|---|

| Simplified Molecular Input Line Entry System | C1=C(C=C(C(=C1S(=O)(=O)O)O)N)N+[O-] |

| International Chemical Identifier | InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) |

| International Chemical Identifier Key | DQIVFTJHYKDOMZ-UHFFFAOYSA-N |

Industrial Relevance and Research Importance

The industrial relevance of this compound spans multiple sectors, with primary applications in pharmaceutical synthesis, dye manufacturing, and analytical chemistry. The compound serves as a crucial intermediate in the production of various therapeutic agents, particularly in the synthesis of anti-inflammatory compounds, analgesics, and sulfonamide-based antibiotics.

In the pharmaceutical industry, this compound functions as a key building block for drug synthesis due to its reactive functional groups that enable diverse chemical transformations. The amino group provides opportunities for amide formation and nucleophilic substitution reactions, while the hydroxyl group can participate in ether and ester synthesis. These reactivity patterns make the compound valuable for constructing complex pharmaceutical molecules with specific biological activities.

The dye and pigment industry represents another major application area for this compound. The compound serves as a coupling agent in azo dye synthesis, where it participates in diazotization and coupling reactions to produce colored products with specific spectroscopic properties. These dyes find applications in textile coloration, particularly for wool, silk, and nylon fabrics.

| Industrial Application | Primary Use | Key Characteristics |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug production | High reactivity, multiple functional groups |

| Dye Manufacturing | Coupling agent for azo dyes | Color development, textile applications |

| Analytical Chemistry | Reagent for chemical analysis | Spectroscopic properties, selective reactivity |

| Chemical Research | Synthetic intermediate | Versatile reactivity patterns |

Research importance of this compound extends to its role in developing new synthetic methodologies and understanding structure-activity relationships in aromatic chemistry. The compound serves as a model system for investigating the effects of multiple electron-donating and electron-withdrawing substituents on aromatic reactivity and molecular properties.

Current research initiatives focus on exploring the compound's potential in catalytic processes, sensor development, and materials science applications. The presence of multiple functional groups capable of metal coordination suggests potential applications in homogeneous catalysis, while the spectroscopic properties may be leveraged for developing chemical sensors for environmental monitoring applications.

The compound's significance in biochemical research relates to its use as a substrate in enzymatic studies and its potential role in developing new analytical methods for biological systems. Research continues to explore modifications of the basic structure to enhance specific properties or develop derivatives with improved performance characteristics for particular applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIVFTJHYKDOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024495 | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-67-3, 98171-51-8 | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K0N8U029N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

545 °F (decomposes) (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vorbereitungsmethoden

Direct Sulfonation and Nitration of Aminophenol Precursors

One classical approach begins with sulfonation of ortho-aminophenol derivatives, followed by nitration to introduce the nitro group at the 5-position relative to the amino and hydroxy groups. This method involves:

- Starting material: ortho-aminophenol

- Sulfonation: Typically performed using sulfuric acid or oleum under controlled temperature to yield 3-amino-4-hydroxybenzenesulfonic acid intermediates.

- Nitration: Introduction of the nitro group at the 5-position is achieved using nitrating agents such as nitric acid or mixed acid systems under mild conditions to avoid over-nitration or degradation.

This route provides the target compound with good regioselectivity and moderate to high yields. The reaction parameters such as temperature (usually 50–80°C) and acid concentration are critical for controlling substitution patterns and sulfonic acid group stability.

Reduction of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid Derivatives

An alternative preparation involves the reduction of nitro-substituted intermediates to amines or acetylated derivatives:

- Reduction agents: Sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3) are commonly used reductive agents.

- Conditions: The reduction is conducted at 80–85°C for approximately 10 hours in aqueous media.

- Outcome: This process converts 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid to 3-acetamino-5-amino-4-hydroxybenzenesulfonic acid or related salts with high purity (up to 98% by HPLC) and good yields (~84%).

The reduction step is often followed by acetylation to stabilize the amino groups and facilitate isolation of the product.

| Parameter | Typical Value |

|---|---|

| Reductive agent | Sodium bisulfite (NaHSO3) |

| Temperature | 80–85°C |

| Reaction time | ~10 hours |

| Product purity (HPLC) | ~98% |

| Yield | ~84% |

Diazotization and Coupling Reactions

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is also used as a diazo component in azo dye synthesis, which involves:

- Diazotization: The amino group is converted to a diazonium salt under acidic conditions, typically using sodium nitrite and hydrochloric acid at low temperatures (0–5°C).

- Coupling: The diazonium salt is then coupled with phenolic or aromatic amine compounds such as naphthalen-2-ol or 4-chlorobenzene-1,3-diamine under controlled pH and temperature to form azo dyes.

- Reaction environment: Often aqueous solution with formic acid or alkaline conditions depending on the coupling partner.

While this method is primarily for dye synthesis, it reflects the chemical versatility and reactivity of the compound and its intermediates.

Summary Table of Preparation Methods

Detailed Research Findings and Observations

- Reaction Control: The sulfonation and nitration steps require careful control of temperature and acid concentration to prevent side reactions such as over-nitration or sulfonic acid group hydrolysis.

- Reduction Specificity: Sodium bisulfite is preferred over other reductants due to its selectivity and ability to yield high-purity products without extensive side reactions.

- Purification: Products obtained from reduction and acetylation steps are typically purified by crystallization and drying, yielding near-white powders with high chemical and chromatographic purity.

- Industrial Relevance: The preparation methods are scalable and have been adapted for industrial production of dye intermediates, reflecting their robustness and economic feasibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives.

Substitution: Various acylated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Studies and Biochemical Assays

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is utilized as a substrate in various enzymatic reactions. Its structure allows it to interact with enzymes, influencing metabolic pathways. This property is particularly valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Case Study Example :

A study highlighted the use of this compound in enzyme assays where it served as a substrate for nitroreductase enzymes, providing insights into metabolic processes and potential therapeutic targets .

Imaging Techniques

Recent research has demonstrated the potential of this compound in imaging applications. It has been used as a fluorescent probe for visualizing triglycerides in human coronary plaques.

Case Study Example :

In a study involving color fluorescent angioscopy, this compound was used to localize triglycerides within coronary plaques from human autopsy cases. The results indicated its effectiveness as a biomarker for triglycerides, showing a significant correlation with plaque maturation stages .

Metal Ion Interaction Studies

The compound's ability to form complexes with metal ions has implications for catalysis and stabilization in biological systems. Its interactions can alter the reactivity of metal ions, which is crucial for understanding biochemical pathways involving metal cofactors.

| Metal Ion | Complex Formation | Significance |

|---|---|---|

| Iron | Strong complex | Important for hemoglobin function |

| Copper | Moderate complex | Involved in enzymatic reactions |

| Zinc | Weak complex | Plays a role in structural biology |

Dye Manufacturing

This compound is primarily used as an intermediate in the production of M-type reactive dyes. These dyes are widely applied in textile industries due to their vibrant colors and strong binding properties.

| Dye Type | Application | Properties |

|---|---|---|

| Reactive Dyes | Textile dyeing | High wash fastness |

| Direct Dyes | Paper and leather coloring | Bright colors |

Wirkmechanismus

The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The presence of amino, hydroxy, and nitro groups allows it to participate in hydrogen bonding, electrostatic interactions, and redox reactions. These interactions can influence biological pathways and chemical processes, making it a versatile compound in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

- 5-Amino-2-methoxybenzenesulfonic acid

- 2,4-Dihydroxyaniline hydrochloride

- Benzene-1,4-diamine

Uniqueness

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of dyes and pigments, as well as in various biochemical applications.

Biologische Aktivität

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, also known as 5-amino-2-hydroxy-3-nitrobenzenesulfonic acid, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula for this compound is with a CAS number of 96-67-3. It is characterized by the presence of amino, hydroxy, and nitro functional groups, which contribute to its biological activities. The compound is sensitive to moisture and should be stored under inert gas conditions to maintain stability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. A study highlighted its effectiveness against Escherichia coli , showing that its antimicrobial action could be influenced by the presence of L-arginine and similar compounds . This suggests a potential application in treating bacterial infections.

Antiviral Activity

The compound's structural similarities to other bioactive molecules suggest potential antiviral properties. While specific studies directly linking this compound to antiviral effects were not found, compounds with similar structures have demonstrated activity against viruses such as influenza and HIV . This positions it as a candidate for further exploration in antiviral drug development.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, the presence of the sulfonic acid group may enhance solubility and interaction with biological membranes, facilitating its antimicrobial effects. Additionally, the nitro group could play a role in redox reactions, potentially leading to oxidative stress in microbial cells, thereby contributing to its antibacterial properties.

Case Studies and Research Findings

- Antibacterial Activity : In a comparative study, copper-amino acid chelates were synthesized using this compound, demonstrating significant antibacterial effects against Staphylococcus aureus and Enterococcus faecalis . The microdilution method confirmed its efficacy as an antibacterial agent .

- Potential in Drug Development : The compound has been evaluated for its potential as an intermediate in synthesizing more complex pharmaceutical agents. Its ability to act as a precursor in medicinal chemistry highlights its importance in drug formulation processes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key functional groups in 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, and how do they influence its reactivity?

The compound contains an amino (-NH₂), hydroxyl (-OH), nitro (-NO₂), and sulfonic acid (-SO₃H) group. The amino and hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding, while the nitro group introduces electron-withdrawing effects, stabilizing intermediates in electrophilic substitutions. The sulfonic acid group increases water solubility and acidity (pKa ~1–2), making the compound suitable for reactions in aqueous or acidic media .

Q. What is the primary synthetic application of this compound in dye chemistry?

It serves as a diazo component in the synthesis of Acid Black 84 (C.I. 17560), a chromium-complexed azo dye. The diazotization of the amino group under alkaline conditions enables coupling with 4-hydroxy-6-(sulfomethylamino)naphthalene-2-sulfonic acid. Subsequent heating with chromium fluoride at 97°C for 8 hours forms the metal complex, critical for dye stability and color fastness .

Q. How does the positioning of substituents affect the compound’s utility compared to analogs like 3-amino-5-chloro-4-hydroxybenzenesulfonic acid?

The para-nitro group in this compound enhances electrophilic substitution reactivity compared to chloro derivatives. This positioning avoids steric hindrance during coupling reactions, improving yields in azo dye synthesis. Chloro analogs (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) exhibit lower solubility and altered electronic effects, limiting their versatility .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during nitration of benzenesulfonic acid precursors?

Nitration of benzenesulfonic acid derivatives requires precise temperature control (typically 0–5°C) to direct nitro group placement. Competing side reactions, such as over-nitration or sulfonic acid group displacement, are mitigated by using mixed acid (HNO₃/H₂SO₄) and monitoring reaction progress via HPLC. Computational modeling (DFT) can predict regioselectivity based on electron density maps .

Q. How can researchers optimize the chromium complexation step in Acid Black 84 synthesis?

Key parameters include:

- pH control : Maintain pH 5–6 to prevent chromium hydroxide precipitation.

- Temperature : Prolonged heating at 97°C ensures complete complexation but risks hydrolysis; kinetic studies recommend 8-hour durations.

- Chromium source : Chromium(III) fluoride offers higher yields than chloride salts due to reduced ligand competition .

Q. What analytical methods are critical for characterizing purity and structural integrity?

- HPLC-MS : Detects trace by-products (e.g., unreacted diazo intermediates) using C18 columns and 0.1% formic acid in acetonitrile/water gradients.

- ¹H/¹³C NMR : The hydroxyl proton (δ 10–12 ppm) and sulfonic acid proton (δ 8–9 ppm) confirm functional group integrity.

- FT-IR : Peaks at 1340 cm⁻¹ (asymmetric NO₂ stretch) and 1170 cm⁻¹ (S=O stretch) validate substituent positions .

Q. How do solvent systems impact the compound’s stability during storage?

Aqueous solutions (pH 2–4) prevent sulfonic acid group degradation. DMSO is suitable for long-term storage but may induce crystallization of the monohydrate form. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months in amber vials .

Methodological Considerations

Q. What strategies minimize by-products during diazotization?

- Stoichiometry : Use 1.05 equivalents of NaNO₂ to avoid excess nitrous acid, which degrades amino groups.

- Temperature : Maintain 0–5°C to suppress diazonium salt decomposition.

- Quenching : Add sulfamic acid to residual nitrite before coupling .

Q. How can researchers address low coupling efficiency in azo dye synthesis?

- pH optimization : Alkaline conditions (pH 8–9) deprotonate the hydroxyl group, enhancing nucleophilicity for coupling.

- Catalysts : Add 1–2 mol% Cu(II) sulfate to accelerate reaction rates via radical mechanisms .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

Literature varies due to hydration states (e.g., monohydrate vs. anhydrous). Experimental validation via saturation solubility assays in buffered solutions (pH 1–14) is recommended. Evidence suggests higher solubility in DMSO (15–20 mg/mL) compared to water (5–10 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.